tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC16521806
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate -](/images/structure/VC16521806.png)
Specification
Molecular Formula | C11H18N2O3 |
---|---|
Molecular Weight | 226.27 g/mol |
IUPAC Name | tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3 |
Standard InChI Key | ZCPQWXSMXZWYEK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture and Stereochemical Considerations
The compound’s IUPAC name, tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate , reflects its bicyclic framework comprising fused pyrrolidine and pyrrolidone rings. The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective moiety for secondary amines, a common strategy in peptide synthesis . Sources highlight stereochemical diversity, with suppliers offering enantiomeric forms such as (3aS,6aS)- and (3aR,6aR)-configurations under distinct CAS numbers: 1932432-12-6 and 1932337-40-0 . These stereoisomers are critical in asymmetric synthesis, where spatial arrangement influences biological activity and binding affinity .
Comparative Analysis of Registered CAS Numbers
CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Source |
---|---|---|---|---|
1803610-19-6 | 226.28 | Not specified | AK Scientific | |
1932432-12-6 | 226.28 | (3aS,6aS) | Calpac Lab | |
1932337-40-0 | 226.28 | (3aR,6aR) | Calpac Lab |
This table underscores the prevalence of stereoisomerism in commercial samples, necessitating precise characterization for research applications .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s rigid bicyclic structure mimics natural alkaloids, making it valuable for designing kinase inhibitors and neurotransmitter analogs . For instance, pyrrolo-pyrrole derivatives are explored in:
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Anticancer Agents: Targeting ATP-binding sites in tyrosine kinases .
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Central Nervous System (CNS) Drugs: Modulating dopamine and serotonin receptors due to nitrogen-rich architecture .
Material Science
Future Perspectives and Research Gaps
Opportunities for Further Study
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